

Application Notes and Protocols: CellTracker™ Blue CMF2HC

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Compound of Interest

Compound Name: CellTracker Blue CMF2HC Dye

Cat. No.: B8470942

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and use of CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin), a fluorescent dye designed for long-term tracking of live cells. The protocols outlined below cover the preparation of a working solution and the staining of both adherent and suspension cells.

Product Information and Data

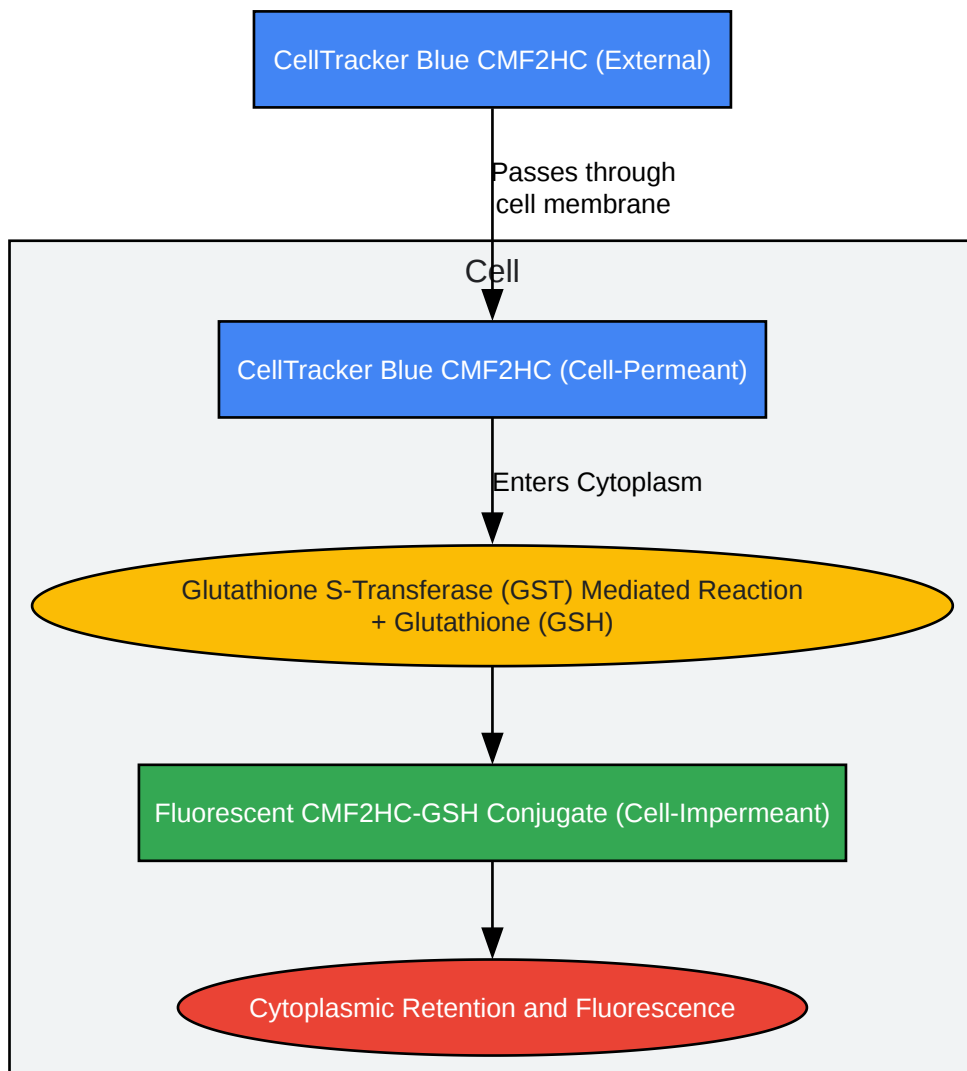
CellTracker™ Blue CMF2HC is a cell-permeant dye that is well-retained in cells, allowing for multi-generational tracking of cell migration, proliferation, and localization.^{[1][2][3]} Its fluorescence is stable and nontoxic at recommended working concentrations.^{[4][5]} The dye's mechanism involves a glutathione S-transferase-mediated reaction with intracellular thiols, which transforms it into a cell-impermeant fluorescent product.^{[1][5]}

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₅ ClF ₂ O ₃	[6][7]
Molecular Weight	246.59 g/mol	[6][7]
Excitation (Ex) Maximum	371 nm	[1][4]
Emission (Em) Maximum	464 nm	[1][4]
Recommended Solvent	Anhydrous DMSO	[4][6]
Stock Solution Concentration	10 mM	[3][4][5]
Working Concentration Range	0.5 - 25 µM	[1][3][4][5]
Incubation Time	15 - 45 minutes	[1][3][4][5]
Storage (Dry Powder)	≤-20°C, desiccated, protected from light	[4][5]
Storage (Stock Solution)	-20°C for up to 1 month; -80°C for up to 6 months (protect from light)	[6][8]

Mechanism of Action

CellTracker™ Blue CMF2HC is a cell-permeant molecule that, once inside the cell, undergoes a glutathione S-transferase (GST)-mediated reaction. The chloromethyl group of the dye reacts with intracellular thiols, primarily glutathione (GSH), forming a fluorescent conjugate that is no longer membrane-permeant and is thus retained within the cytoplasm. This stable labeling allows for long-term tracking of the cells and their progeny.

Mechanism of Action of CellTracker Blue CMF2HC



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Mechanism of Action of CellTracker™ Blue CMF2HC.

Experimental Protocols

The following protocols provide a step-by-step guide for preparing the CellTracker™ Blue CMF2HC working solution and staining both adherent and suspension cells. It is recommended to test a range of concentrations to determine the optimal conditions for your specific cell type

and application.[3][4][5] For long-term studies (over 3 days) or for rapidly dividing cells, a higher concentration (5–25 μM) may be necessary. For shorter experiments, a lower concentration (0.5–5 μM) is often sufficient.[3][4][5]

1. Preparation of 10 mM Stock Solution

- Before opening, allow the vial of CellTracker™ Blue CMF2HC to warm to room temperature. [3][4][5]
- Add the appropriate amount of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 10 mM stock solution. For a 5 mg vial (MW: 246.59), this would be approximately 202.7 μL of DMSO.
- Vortex thoroughly to ensure the dye is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C , protected from light.[6][8]

2. Preparation of Working Solution

- Thaw a vial of the 10 mM CellTracker™ Blue CMF2HC stock solution.
- Dilute the stock solution to the desired final working concentration (0.5–25 μM) in a serum-free culture medium.[3][4][5] Important: Avoid using amine- and thiol-containing buffers.[4][5]
- Pre-warm the working solution to 37°C before adding it to the cells.[3][4][5]

3. Staining Protocol for Adherent Cells

- Grow cells to the desired confluency on coverslips or in a culture dish.
- Remove the culture medium.
- Gently add the pre-warmed CellTracker™ Blue CMF2HC working solution to the cells.[4][5]
- Incubate for 15–45 minutes at 37°C under normal growth conditions.[1][3][4][5]
- Remove the working solution.

- Wash the cells once with a fresh, pre-warmed, complete culture medium.
- Add fresh, pre-warmed complete culture medium to the cells.
- The cells are now ready for imaging.

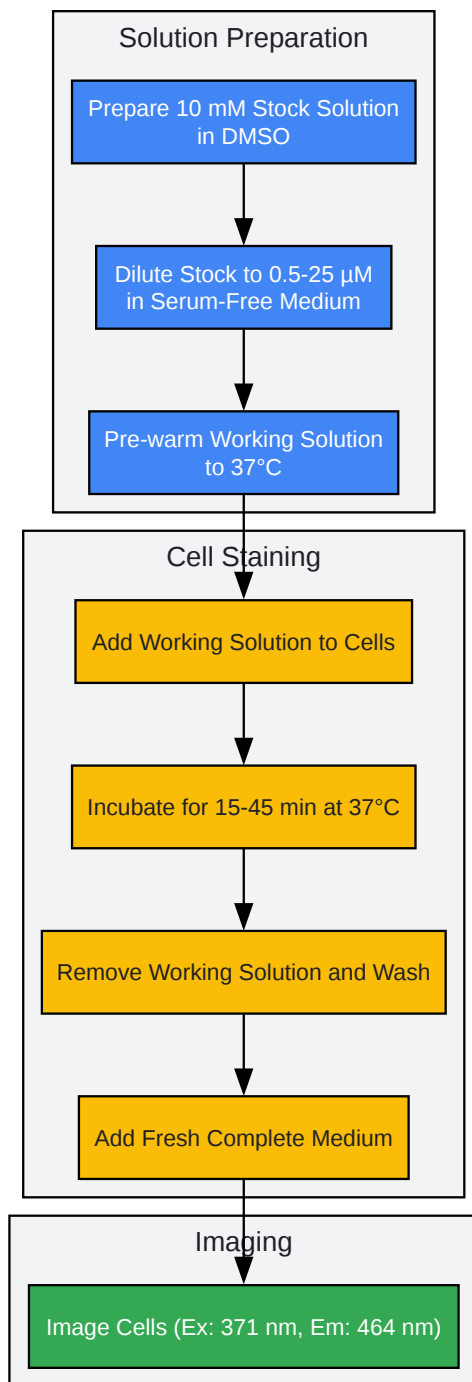
4. Staining Protocol for Cells in Suspension

- Harvest the cells by centrifugation and aspirate the supernatant.
- Gently resuspend the cell pellet in the pre-warmed CellTracker™ Blue CMF2HC working solution.^{[4][5]}
- Incubate for 15–45 minutes at 37°C under appropriate growth conditions.^{[1][3][4][5]}
- Centrifuge the cells to pellet them and remove the working solution.^{[4][5]}
- Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- The labeled cells can now be plated for imaging or used in other applications.

Experimental Workflow

The following diagram illustrates the general workflow for preparing the CellTracker™ Blue CMF2HC working solution and staining cells.

CellTracker Blue CMF2HC Staining Workflow



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Workflow for CellTracker™ Blue CMF2HC Staining.

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